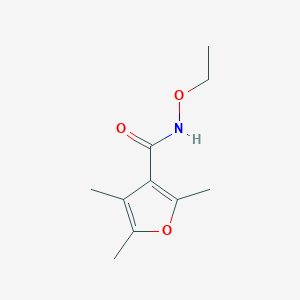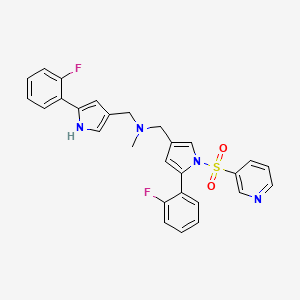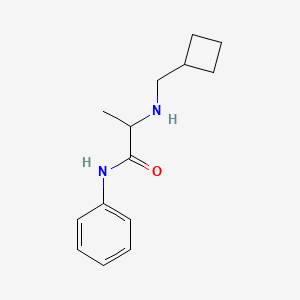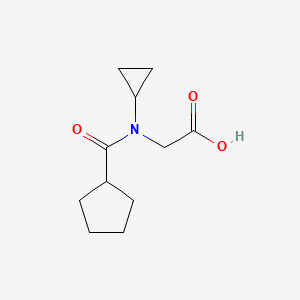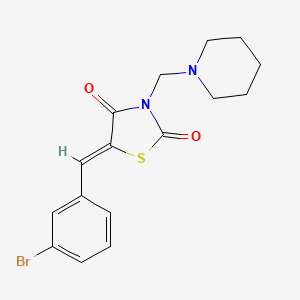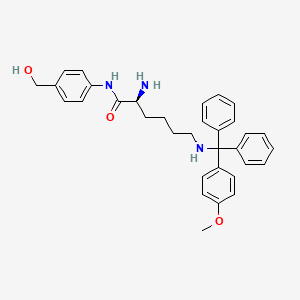
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14FNO3S It is a derivative of benzenesulfonamide, featuring a fluoro group, a hydroxypropyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-fluoroaniline forms an intermediate sulfonamide.
Hydroxypropylation: The intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxopropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenamine.
Substitution: Formation of compounds like 3-methoxy-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
3-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a chloro group instead of fluoro.
3-fluoro-N-(2-hydroxypropyl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of methyl.
Uniqueness
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the combination of its fluoro, hydroxypropyl, and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14FNO3S |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-7-3-4-9(5-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
Clé InChI |
JEHOSOIVNHNUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



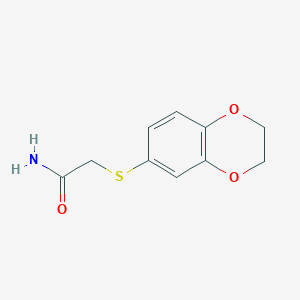

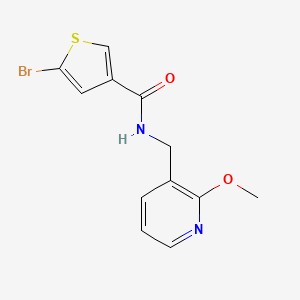
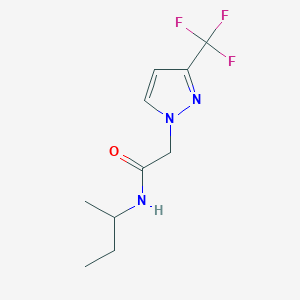
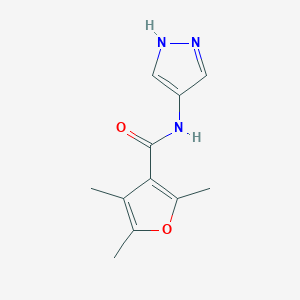
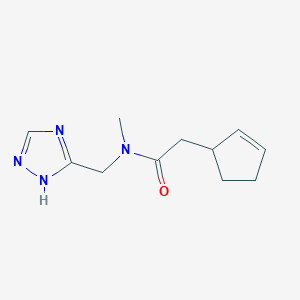
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
